molecular formula C13H11Cl2F4N3O B135587 (+)-Tetraconazole CAS No. 131320-41-7

(+)-Tetraconazole

Cat. No. B135587
M. Wt: 372.14 g/mol
InChI Key: LQDARGUHUSPFNL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Tetraconazole is a fungicide that is used to control various fungal diseases in crops such as wheat, barley, and corn. It is a broad-spectrum fungicide that inhibits the growth of fungi by disrupting their cell membranes. The chemical structure of (+)-Tetraconazole is C19H17Cl2N3O3.

Mechanism Of Action

The mechanism of action of (+)-Tetraconazole involves the inhibition of fungal sterol biosynthesis. It targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (+)-Tetraconazole disrupts the integrity of fungal cell membranes, leading to the death of the fungus.

Biochemical And Physiological Effects

The biochemical and physiological effects of (+)-Tetraconazole on plants and fungi have been studied extensively. It has been shown to inhibit the growth of various fungal pathogens, including Fusarium graminearum, which causes head blight in wheat. (+)-Tetraconazole has also been shown to increase the yield and quality of crops by reducing the incidence of fungal diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (+)-Tetraconazole in lab experiments is its broad-spectrum activity against various fungal pathogens. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using (+)-Tetraconazole is its potential toxicity to non-target organisms, including humans and animals. Therefore, caution should be exercised when handling and using this chemical.

Future Directions

There are several future directions for research on (+)-Tetraconazole. One area of focus is the development of new fungicides that are more effective and safer than current fungicides. Another area of research is the investigation of the impact of fungicides on soil health and the development of strategies to minimize their negative effects. Additionally, there is a need for more research on the potential long-term effects of fungicides on human health and the environment.

Scientific Research Applications

(+)-Tetraconazole has several scientific research applications. It is used as a tool to study the mechanism of action of fungicides and to develop new fungicides with improved efficacy and safety. (+)-Tetraconazole has also been used in studies to investigate the effects of fungicides on soil microorganisms and to determine their potential impact on soil health.

properties

CAS RN

131320-41-7

Product Name

(+)-Tetraconazole

Molecular Formula

C13H11Cl2F4N3O

Molecular Weight

372.14 g/mol

IUPAC Name

1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole

InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1

InChI Key

LQDARGUHUSPFNL-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=NC=N2)COC(C(F)F)(F)F

SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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